Tert-butyl 5-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate
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Overview
Description
Tert-butyl 5-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate is a heterocyclic compound that contains both pyrrolidine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate typically involves the formation of the oxazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazole ring. The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the oxazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Tert-butyl 5-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the biological activity of oxazole and pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of Tert-butyl 5-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, while the pyrrolidine ring may enhance the binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
- Indole derivatives
- Oxazole derivatives
Uniqueness
Tert-butyl 5-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate is unique due to the combination of the oxazole and pyrrolidine rings, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 5-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)9-10(16-7-14-9)8-5-4-6-13-8/h7-8,13H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLDLGGXNVVMSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(OC=N1)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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